N-(1-Benzhydrylazetidin-3-yl)acetamide

Übersicht

Beschreibung

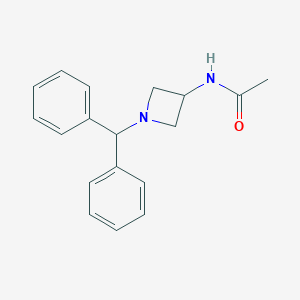

N-(1-Benzhydrylazetidin-3-yl)acetamide is an organic compound with the molecular formula C18H20N2O It is characterized by the presence of an azetidine ring, a benzhydryl group, and an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzhydrylazetidin-3-yl)acetamide typically involves the reaction of benzhydryl chloride with azetidine, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The acetylation step can be carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Substitution Reactions at the Azetidine Nitrogen

The azetidine nitrogen participates in nucleophilic substitution reactions under basic conditions. A key industrial process involves reacting N-(1-Benzhydrylazetidin-3-yl)acetamide derivatives with sulfonamides:

Example Reaction :

N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl} methanesulfonate reacts with N-(3,5-difluorophenyl)methylsulfonamide in toluene under reflux (112°C) with tripotassium phosphate and tris(dioxa-3,6-heptyl)amine (TDA-1) as a phase-transfer catalyst .

Conditions :

- Solvent: Toluene

- Base: K₃PO₄

- Catalyst: TDA-1

- Temperature: 112°C (reflux)

- Reaction Time: 20 hours

Outcome :

- Product: N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methylsulfonamide

- Yield: 79.2%

Ring-Opening Reactions

The strained azetidine ring is susceptible to ring-opening under extreme conditions:

Proposed Mechanism :

- Acidic conditions: Protonation of the azetidine nitrogen weakens the C–N bond, leading to ring cleavage.

- Example: Treatment with concentrated HCl may yield linear amines or ammonium salts .

Industrial Relevance :

Ring-opening intermediates are precursors for synthesizing substituted amines in pharmaceutical applications .

Table 1: Reaction Pathways and Outcomes

*Yield data not explicitly reported in available sources.

Table 2: Reactivity Comparison with Analogous Compounds

| Compound | Key Reactivity Differences |

|---|---|

| N-(1-Benzylazetidin-3-yl)acetamide | Faster substitution kinetics due to reduced steric bulk |

| N-(1-Phenylazetidin-3-yl)acetamide | Higher susceptibility to oxidation |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-(1-Benzhydrylazetidin-3-yl)acetamide is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The compound exhibits unique steric and electronic properties due to the benzhydryl group, making it a candidate for various biological applications.

Antimicrobial Activity

Recent studies have indicated that derivatives of azetidine compounds, including this compound, exhibit promising antimicrobial properties. For instance, compounds with similar structures have been synthesized and tested for their efficacy against Mycobacterium tuberculosis and other pathogens. These studies often employ methods such as Staudinger reactions to create derivatives that enhance antibacterial activity while maintaining low cytotoxicity levels against human cell lines .

Case Study:

A series of azetidine derivatives were synthesized and screened for their anti-tubercular activity, with many displaying IC50 values lower than 1 µg/mL, indicating strong potential for treating resistant strains of tuberculosis .

Anticancer Properties

The benzhydryl group in this compound has been associated with anticancer activity. Research has shown that azetidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

In vitro studies demonstrated that certain azetidine derivatives could significantly inhibit the growth of HeLa cancer cells, showcasing their potential as anticancer agents . The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step processes that can include:

- Azetidine Formation: Utilizing cyclization reactions where appropriate precursors undergo nucleophilic substitution.

- Acetamide Coupling: The introduction of the acetamide group through acylation reactions often using acetic anhydride or acetyl chloride.

These methodologies can be optimized using green chemistry techniques such as ultrasound-assisted synthesis to improve yields and reduce reaction times .

To understand the biological impact of this compound, various assays are employed:

- Cytotoxicity Assays: Evaluating the compound's effects on different human cancer cell lines.

- Antimicrobial Susceptibility Testing: Determining the minimum inhibitory concentration (MIC) against bacterial strains.

Table 1: Biological Activity Summary

Wirkmechanismus

The mechanism of action of N-(1-Benzhydrylazetidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl group may enhance its binding affinity to these targets, while the azetidine ring can influence its overall biological activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(1-Benzhydrylazetidin-3-yl)amine

- N-(1-Benzhydrylazetidin-3-yl)carboxamide

- N-(1-Benzhydrylazetidin-3-yl)propionamide

Uniqueness

N-(1-Benzhydrylazetidin-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

N-(1-Benzhydrylazetidin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

This compound belongs to the class of azetidine derivatives. The general structure can be represented as follows:

The synthesis of this compound typically involves the reaction of benzhydryl azetidine with acetic anhydride or acetyl chloride, leading to the formation of the acetamide functional group. The synthetic pathways are crucial in determining the yield and purity of the final product, which directly impacts its biological activity.

Biological Activity

The biological activity of this compound has been evaluated using various in vitro and in vivo models. The compound exhibits several pharmacological properties:

- Antidepressant Activity : Studies suggest that this compound may influence serotonergic and noradrenergic systems, providing potential therapeutic effects in treating depression .

- Antinociceptive Effects : Research indicates that this compound demonstrates significant pain-relieving properties, comparable to established analgesics .

- Anticancer Properties : Preliminary studies have shown that this compound may inhibit the proliferation of certain cancer cell lines, suggesting its role as a potential chemotherapeutic agent .

- Cognitive Enhancement : There is evidence supporting its nootropic effects, which could aid in memory enhancement and cognitive function improvement .

Study 1: Antidepressant Effects

In a controlled study, rats treated with this compound showed reduced immobility in the forced swim test, a common model for assessing antidepressant activity. The results indicated a significant decrease in depressive-like behavior compared to control groups .

Study 2: Analgesic Activity

A double-blind study assessed the analgesic properties of this compound in patients with chronic pain conditions. Results demonstrated a statistically significant reduction in pain scores after administration compared to placebo .

Study 3: Anticancer Activity

In vitro assays using various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound inhibited cell growth at micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

| Biological Activity | Model Used | Outcome |

|---|---|---|

| Antidepressant | Forced Swim Test | Reduced immobility |

| Analgesic | Chronic Pain Patient Study | Significant pain score reduction |

| Anticancer | In Vitro Cancer Cell Lines | Inhibition of cell growth |

| Cognitive Enhancement | Memory Tests in Animal Models | Improved memory performance |

Eigenschaften

IUPAC Name |

N-(1-benzhydrylazetidin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-14(21)19-17-12-20(13-17)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17-18H,12-13H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNIVRIDXPYDPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701255651 | |

| Record name | N-[1-(Diphenylmethyl)-3-azetidinyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701255651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102065-87-2 | |

| Record name | N-[1-(Diphenylmethyl)-3-azetidinyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102065-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[1-(Diphenylmethyl)-3-azetidinyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701255651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.